![molecular formula C19H22N2O3S B6575167 7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105238-58-1](/img/structure/B6575167.png)
7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
7-(3,4-Dimethoxyphenyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic compound which has the potential to be used in a variety of scientific applications. It has been studied in various fields such as biochemistry, physiology, and pharmacology. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-tumorigenic effects.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been studied in various fields such as biochemistry, physiology, and pharmacology. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-tumorigenic effects. In addition, the compound has been studied for its potential to inhibit the growth of certain types of cancer cells. It has also been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Mechanism of Action
The exact mechanism of action of 7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, the compound may act as an inhibitor of the growth of certain types of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one have not been fully elucidated. However, the compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-tumorigenic effects. In addition, the compound has been studied for its potential to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one in laboratory experiments include its low cost, its easy availability, and its wide range of biological activities. Additionally, the compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. However, the compound may also have some disadvantages, including its potential to cause side effects in some individuals.
Future Directions
The potential future directions for 7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of various diseases. Additionally, further research into the compound’s potential to inhibit the growth of certain types of cancer cells is warranted. Finally, further research into the compound’s potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission, should be conducted.
Synthesis Methods
7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be synthesized by a three-step reaction sequence. The first step involves the reaction of 4-methoxy-3-methylbutylbenzene and 2-thiophenecarboxaldehyde to form the intermediate product, 4-methoxy-3-methylbutyl-2-thiophenecarboxaldehyde. The second step involves the reaction of the intermediate product with 3,4-dimethoxyphenol to form the desired product, 7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one. The third and final step involves the recrystallization of the product to purify it.
properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-12(2)7-8-21-11-20-17-14(10-25-18(17)19(21)22)13-5-6-15(23-3)16(9-13)24-4/h5-6,9-12H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNPVXHYPPJKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2=C(C1=O)SC=C2C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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